molecular formula C16H17NO4 B2527340 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide CAS No. 1448034-87-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide

Cat. No.: B2527340
CAS No.: 1448034-87-4
M. Wt: 287.315
InChI Key: CDICKCNWYOKTLI-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic compound featuring a benzodioxole moiety linked via an oxygen atom to a but-2-yn-1-yl chain, which is further connected to a cyclobutanecarboxamide group. The cyclobutanecarboxamide group introduces steric constraints and hydrogen-bonding capabilities, which are critical for molecular interactions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-16(12-4-3-5-12)17-8-1-2-9-19-13-6-7-14-15(10-13)21-11-20-14/h6-7,10,12H,3-5,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICKCNWYOKTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the But-2-yn-1-yl Linker: The benzo[d][1,3]dioxole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the but-2-yn-1-yl ether.

    Cyclobutanecarboxamide Formation: The final step involves coupling the but-2-yn-1-yl ether with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the purity of starting materials, reaction temperature, and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group in the but-2-yn-1-yl linker, converting it to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzo[d][1,3]dioxole ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by alkyl halides for substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amides or ethers, depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the but-2-yn-1-yl linker provides a rigid structure that can influence binding affinity and specificity. The cyclobutanecarboxamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound ID/Name Core Structure Substituent(s) Linker Type Reference
This compound (Target) Cyclobutanecarboxamide Benzodioxole-O-but-2-yn-1-yl Alkyne (but-2-yn-1-yl) N/A
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (Ev1) Piperazine 2,4-Difluorophenyl Ethyl
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (Ev4) Piperazine 3-Chlorophenyl Ethyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Ev10) Cyclopropanecarboxamide 4-Bromophenyl, thiazole Direct (no linker)

Key Observations :

  • Linker Flexibility : The target compound’s alkyne linker introduces rigidity compared to ethyl or methylene linkers in piperazine derivatives (e.g., Ev1, Ev4), which may influence conformational stability and binding affinity .
  • Carboxamide vs.

Physical Properties and Characterization

Table 2: Melting Points and Yields of Analogous Compounds

Compound ID/Name Yield (%) Melting Point (°C) Elemental Analysis (C/H/N, %) Reference
Target Compound N/A N/A N/A N/A
Ev1 (2,4-difluorophenyl analog) 67 169–170 C: 62.25 (calc) vs. 62.41 (exp)
Ev4 (3-chlorophenyl analog) 65 177–178 C: 59.82 (calc) vs. 59.90 (exp)
Ev10 (4-bromophenyl analog) 32 N/A N/A

Key Observations :

  • Melting Points : Piperazine derivatives (Ev1, Ev4) generally exhibit higher melting points (164–183°C) compared to carboxamide analogs (e.g., Ev10), likely due to stronger ionic interactions in HCl salt forms .
  • Yields : Carboxamide synthesis (e.g., Ev10: 23–32%) is less efficient than piperazine derivatives (55–82%), possibly due to steric challenges in cyclopropane/cyclobutane ring formation .

Key Observations :

  • Piperazine Synthesis : Relies on straightforward alkylation and salt formation, enabling high yields .
  • Carboxamide Synthesis : Requires coupling agents (e.g., HATU) and rigorous purification (e.g., HPLC), reflecting the complexity of cyclopropane/cyclobutane integration .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its electron-rich characteristics that enhance biological interactions. The structural formula can be represented as follows:

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight314.35 g/mol
Functional GroupsAmide, Dioxole
Core StructureCyclobutane

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety facilitates π-π interactions with aromatic residues in proteins, which may enhance binding affinity and specificity.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission and cell signaling.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of cancer cells.

Case Study: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines demonstrated that derivatives similar to this compound showed promising results:

CompoundCell LineIC₅₀ (μM)
Compound A (similar structure)Ec9706 (Esophageal cancer)8.23
Compound B (similar structure)Eca109 (Esophageal cancer)16.22
5-FluorouracilEc970623.26
5-FluorouracilEca10930.25

These results indicate that the compound's structural features contribute significantly to its anticancer activity.

Anti-inflammatory Effects

The sulfonamide moiety often associated with compounds like this compound suggests potential anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways.

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